molecular formula C12H12ClNO3S B11810641 6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid

Cat. No.: B11810641
M. Wt: 285.75 g/mol
InChI Key: IGMGSHIQVNTTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is an organic compound that features a thiomorpholine ring substituted with a 4-chlorobenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with thiomorpholine-3-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Shares the chlorobenzyl group but lacks the thiomorpholine ring.

    Thiomorpholine-3-carboxylic acid: Contains the thiomorpholine ring but lacks the chlorobenzyl group.

Uniqueness

6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is unique due to the combination of the thiomorpholine ring and the chlorobenzyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.75 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid

InChI

InChI=1S/C12H12ClNO3S/c13-8-3-1-7(2-4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17)

InChI Key

IGMGSHIQVNTTMM-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C(S1)CC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.